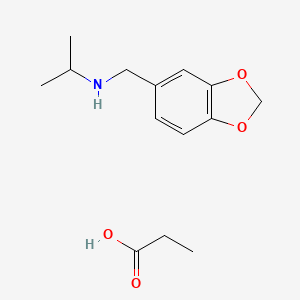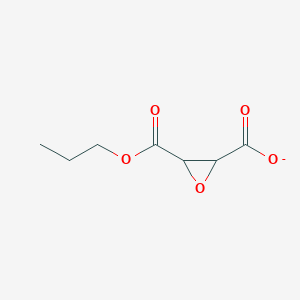
3-(Propoxycarbonyl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propoxycarbonyl)oxirane-2-carboxylate is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of a propoxycarbonyl group and a carboxylate group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propoxycarbonyl)oxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which transfers an oxygen atom to the alkene to form the oxirane ring . Another method involves the use of halohydrins, which are treated with a base to eliminate hydrogen halide and form the epoxide .
Industrial Production Methods
On an industrial scale, the production of oxiranes like this compound can be achieved through the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propoxycarbonyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Polymerization: Oxiranes can polymerize to form polyethers, which are useful in the production of resins and plastics.
Common Reagents and Conditions
Amines: Used in the ring-opening reactions to form β-hydroxypropyl esters.
Bases: Employed in the deprotonation of halohydrins to form oxiranes.
Peroxyacids: Utilized in the epoxidation of alkenes to synthesize oxiranes.
Major Products Formed
β-Hydroxypropyl Esters: Formed from the ring-opening reaction with carboxylic acids.
Polyethers: Resulting from the polymerization of oxiranes.
Wissenschaftliche Forschungsanwendungen
3-(Propoxycarbonyl)oxirane-2-carboxylate has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(Propoxycarbonyl)oxirane-2-carboxylate primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive, and nucleophiles attack the electrophilic carbon atoms, leading to the formation of various products. The reaction pathways can be influenced by the presence of catalysts, such as tertiary amines, which enhance the reactivity and selectivity of the ring-opening process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene Oxide: A simple oxirane used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another oxirane used in the production of polyurethanes and as a fumigant.
Butylene Oxide: Used in the synthesis of surfactants and as a solvent.
Uniqueness
3-(Propoxycarbonyl)oxirane-2-carboxylate is unique due to the presence of both a propoxycarbonyl group and a carboxylate group, which impart distinct reactivity and properties compared to other oxiranes. This compound’s ability to undergo diverse chemical reactions and its applications in various fields make it a valuable chemical in research and industry.
Eigenschaften
CAS-Nummer |
70423-16-4 |
|---|---|
Molekularformel |
C7H9O5- |
Molekulargewicht |
173.14 g/mol |
IUPAC-Name |
3-propoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O5/c1-2-3-11-7(10)5-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/p-1 |
InChI-Schlüssel |
VENWSGJGORSRBZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOC(=O)C1C(O1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
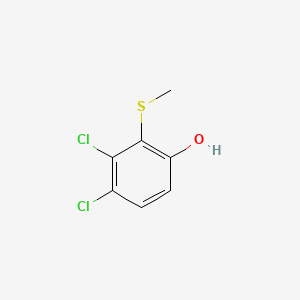
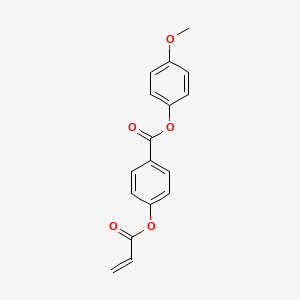
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
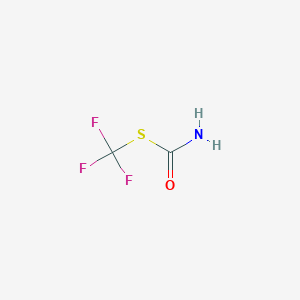
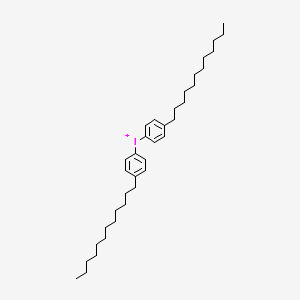
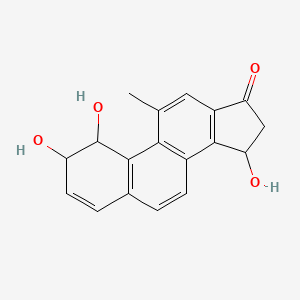
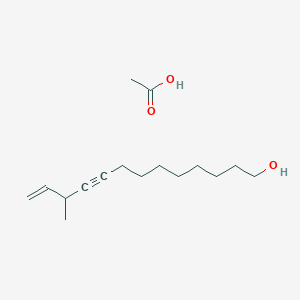
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
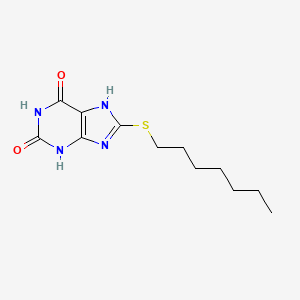
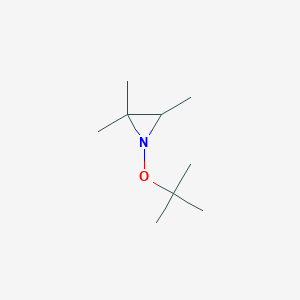
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

